molecular formula C27H40O6 B029690 Acetylsimvastatin CAS No. 145576-25-6

Acetylsimvastatin

Cat. No. B029690
M. Wt: 460.6 g/mol
InChI Key: OHVWRJDVJRNCPE-BIKFJBPRSA-N
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Description

Statins, including lovastatin and simvastatin, are key in cholesterol management and have been extensively studied for their synthesis, molecular structure, and properties. These compounds are primarily used for lowering cholesterol levels by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.

Synthesis Analysis

The synthesis of lovastatin involves complex polyketide synthetic cycles facilitated by enzymes like lovastatin nonaketide synthase (LovB) with the aid of trans-acting enoyl reductase (LovC). This process includes multiple steps, demonstrating the intricate nature of statin biosynthesis (Wang et al., 2021).

Molecular Structure Analysis

The molecular architecture of the enzymes involved in lovastatin production, such as the LovB–LovC complex, is critical for understanding statin synthesis. Cryo-EM structures reveal the complex's domain organization and catalytic chamber, providing insights into the structural basis for lovastatin biosynthesis (Wang et al., 2021).

Chemical Reactions and Properties

Lovastatin synthesis involves key chemical reactions, including a proposed Diels-Alder cyclization, which is crucial for forming the compound's bicyclic core. This reaction is indicative of the complex chemical processes involved in statin biosynthesis (Witter & Vederas, 1996).

Physical Properties Analysis

Statins like lovastatin exhibit specific physical properties related to their solubility and dissolution behavior, significantly impacting their bioavailability and therapeutic efficacy. Studies on solid dispersions with acetylsalicylic acid, for example, have explored methods to improve lovastatin's dissolution rate, highlighting the importance of understanding and optimizing the physical properties of statins for clinical use (Górniak et al., 2016).

Chemical Properties Analysis

The chemical properties of statins, including their inhibitory effect on HMG-CoA reductase, are central to their action mechanism. The interaction of statins with the enzyme's active site demonstrates the chemical basis for their therapeutic effects, including cholesterol reduction and potential implications for treating cardiovascular diseases (Lin et al., 2008).

Scientific Research Applications

  • Endocrine Disorders

    • Simvastatin is used in the management of hypercholesterolemia and cardiovascular risk reduction . A clinical trial was designed to assess whether statin treatment lowers aldosterone in a type-dependent manner in humans .
    • The methods involved a 12-week, randomized, placebo-controlled, double-blinded, 3-arm clinical trial with 105 healthy participants .
    • The results of this study could provide strong support that statins lower aldosterone levels in humans .
  • Neurological Disorders

    • Simvastatin has been suggested as a promising therapeutic option for different brain complications and diseases ranging from brain tumors to neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
    • The methods of application involve the administration of simvastatin, which has the highest lipophilicity among statins, facilitating its ability to cross the blood-brain barrier .
    • While the specific mechanisms of disease amelioration are still unclear, independent studies suggest that simvastatin may reduce the risk of developing certain neurodegenerative disorders .
  • Biotechnological Production

    • Advances in the biochemistry and genetics of lovastatin have allowed the development of new methods for the production of simvastatin .
    • This involves the synthesis of simvastatin from monacolin J (lovastatin without the side chain) by a process that uses the Aspergillus terreus enzyme acyltransferase LovD .
    • The resulting transformant strains can produce simvastatin (instead of lovastatin) by direct fermentation .
  • Cardiovascular Diseases

    • Statins, including simvastatin, are used in the management of cardiovascular diseases .
    • They inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate metabolic pathway, reducing cholesterol levels and improving cardiovascular risk .
    • Statins have been associated with reduced cardiovascular events related to hypercholesterolemia .
  • Diabetic Dyslipidemia
    • Simvastatin is used in the treatment of diabetic dyslipidemia . It has been shown to be highly efficacious as a low-density lipoprotein cholesterol-lowering agent and has more modest effects on very low-density lipoprotein triglyceride and high-density lipoprotein cholesterol levels .
    • The methods of application involve the administration of simvastatin, which increases the efficiency with which very low-density lipoprotein and low-density lipoprotein are cleared from the circulation and reduces the production of apolipoprotein B-containing lipoproteins by the liver .
    • The results of statin therapy in diabetic dyslipidemia have shown that statins reduce ASCVD events in patients with T2DM .

properties

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVWRJDVJRNCPE-BIKFJBPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163099
Record name Acetyl simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetyl simvastatin

CAS RN

145576-25-6
Record name Acetyl simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl simvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetyl simvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYL SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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